molecular formula C19H17N5O3 B2971014 1-Phenyl-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butane-1,4-dione CAS No. 1325701-38-9

1-Phenyl-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butane-1,4-dione

Cat. No.: B2971014
CAS No.: 1325701-38-9
M. Wt: 363.377
InChI Key: ONCCXXHZJWMLEZ-UHFFFAOYSA-N
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Description

1-Phenyl-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butane-1,4-dione is a heterocyclic compound featuring a phenyl group, a butane-1,4-dione backbone, and an azetidine ring substituted with a pyrimidine-linked 1,2,4-oxadiazole moiety.

Properties

IUPAC Name

1-phenyl-4-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butane-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3/c25-15(13-5-2-1-3-6-13)7-8-16(26)24-11-14(12-24)19-22-18(23-27-19)17-20-9-4-10-21-17/h1-6,9-10,14H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCCXXHZJWMLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Phenyl-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butane-1,4-dione involves multiple steps, each requiring specific reagents and conditions The synthetic route typically begins with the preparation of the pyrimidine and oxadiazole intermediates, followed by their coupling with the azetidine moietyIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure. .

Scientific Research Applications

1-Phenyl-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butane-1,4-dione has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings

Mechanism of Action

The mechanism of action of 1-Phenyl-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butane-1,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations:

Azetidine vs. Propanamide Linkers : The target compound’s azetidine ring introduces conformational rigidity compared to the flexible propanamide linker in Z2194302852. This may enhance binding specificity but complicate synthesis due to azetidine’s strained four-membered ring .

Oxadiazole Substituents : The pyrimidin-2-yl group on the oxadiazole in the target compound contrasts with Z2194302854’s isopropyl group. Pyrimidine’s aromaticity could improve π-π interactions in target binding, whereas isopropyl may enhance lipophilicity .

Functional Group Diversity: The patent compound replaces pyrimidine with imidazolidinedione and adds morpholinoethyl groups, likely improving solubility and metabolic stability.

Biological Activity

1-Phenyl-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butane-1,4-dione is a complex organic compound that has garnered attention due to its potential biological activities. This compound incorporates a pyrimidine moiety and an oxadiazole ring, both of which are known for their diverse pharmacological properties.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19N5O3\text{C}_{18}\text{H}_{19}\text{N}_{5}\text{O}_{3}

This structure includes several functional groups that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant antimicrobial activity. A study demonstrated that compounds containing oxadiazole rings showed varying degrees of efficacy against both bacterial and fungal strains. For instance, specific derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin and ketoconazole .

Anticancer Properties

Compounds with similar structural features have been evaluated for anticancer activity. The presence of the oxadiazole ring is crucial for enhancing cytotoxicity against various cancer cell lines. For example, studies have shown that derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Anti-inflammatory Effects

The anti-inflammatory potential of 1-phenyl derivatives has been documented in various studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which plays a significant role in inflammatory processes .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis reveals that the substitution patterns on the phenyl and pyrimidine rings significantly influence biological activity. For instance:

  • Substituents : The introduction of electron-withdrawing groups on the phenyl ring enhances antimicrobial activity.
  • Oxadiazole Ring : Modifications on the oxadiazole moiety can improve anticancer efficacy by altering the compound's lipophilicity and membrane permeability .

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antimicrobial effects of oxadiazole derivatives; found promising MIC values against E. coli and S. aureus .
Study 2 Explored anticancer properties; demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values in low micromolar range .
Study 3 Analyzed anti-inflammatory activity; reported inhibition of COX enzymes leading to reduced inflammation in animal models .

Q & A

Q. What are the standard synthetic protocols for preparing 1-Phenyl-4-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butane-1,4-dione?

Methodological Answer: The compound is synthesized via multi-step heterocyclic coupling. A typical protocol involves:

Condensation of 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid with substituted phenyl-1,2,4-oxadiazoles (e.g., 3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl azetidine derivatives) in the presence of caesium carbonate (Cs₂CO₃) as a base.

Reaction in dry N,N-dimethylformamide (DMF) at room temperature for 12–24 hours.

Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Yields typically range from 78% to 90%, depending on substituent steric effects .

Q. Table 1: Key Reaction Conditions

ReagentSolventTemperatureYield (%)Reference
Cs₂CO₃Dry DMFRT78–90
K₂CO₃ (alternative)DCMReflux65–75

Q. Which spectroscopic techniques are optimal for structural validation of this compound?

Methodological Answer: A combination of 1H NMR, FT-IR, and Mass Spectrometry is essential:

  • 1H NMR : Focus on diagnostic peaks:
    • Azetidine protons: δ 2.97 ppm (t, -CH₂-N) and δ 3.71 ppm (t, -CH₂-C=O) .
    • Aromatic protons: δ 7.94–8.01 ppm (m, 10H, Ar-H) .
  • FT-IR : Key stretches include:
    • C=O (amide): ~1685 cm⁻¹ .
    • C=N (oxadiazole): ~1650 cm⁻¹ .
  • Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational reaction path searches optimize synthesis of the azetidine-oxadiazole core?

Methodological Answer: Integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental workflows:

Use software like Gaussian or ORCA to model transition states and intermediates for azetidine ring closure.

Apply ICReDD’s methodology: Combine reaction path searches with machine learning to predict optimal conditions (e.g., solvent polarity, base strength) .

Validate predictions via small-scale trials (e.g., testing Cs₂CO₃ vs. K₂CO₃ in DMF vs. DCM) .

Q. Table 2: Computational vs. Experimental Yield Comparison

MethodPredicted Yield (%)Experimental Yield (%)
DFT (DMF/Cs₂CO₃)8589
ML Model (DCM/K₂CO₃)7065

Q. How to resolve discrepancies in spectral data during structural validation?

Methodological Answer: Common issues and solutions:

  • Split Peaks in 1H NMR : Use DEPT-135 or COSY to distinguish overlapping signals (e.g., aliphatic vs. aromatic protons) .
  • Unexpected IR Stretches : Check for by-products (e.g., unreacted starting materials) via LC-MS.
  • Mass Spec Mismatch : Re-examine synthetic steps for possible hydrolysis of the oxadiazole ring under acidic/basic conditions .

Q. What strategies improve reaction scalability for this compound?

Methodological Answer: Scale-up challenges include poor mixing in azetidine formation and exothermic side reactions. Solutions:

Reactor Design : Use continuous-flow reactors for precise temperature control during heterocycle coupling .

Process Control : Monitor reaction progress via in-line FT-IR to detect intermediate accumulation .

Separation Technologies : Employ membrane filtration to isolate polar by-products (e.g., unreacted pyrimidine derivatives) .

Q. How to design bioactivity assays for this compound’s pyrimidine-oxadiazole pharmacophore?

Methodological Answer: Focus on target-specific assays:

Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays.

Antimicrobial Activity : Use microbroth dilution (MIC) against Gram-positive bacteria (e.g., S. aureus) .

Cytotoxicity : Screen via MTT assay in cancer cell lines (e.g., HeLa), comparing IC₅₀ values with structural analogs .

Q. What analytical methods quantify trace impurities in final batches?

Methodological Answer:

  • HPLC-PDA : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) to detect impurities <0.1% .
  • NMR Dilution Studies : Spike samples with reference standards to identify low-abundance by-products .

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